molecular formula C14H24N2O2 B7528344 N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide

N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide

货号 B7528344
分子量: 252.35 g/mol
InChI 键: ANTCLWRTHJXJHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide, also known as CPP-115, is a compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound is a derivative of vigabatrin, a medication used to treat epilepsy, and has been shown to have similar properties in preclinical studies. In

作用机制

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide involves the inhibition of GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide increases the levels of GABA, leading to an increase in inhibitory neurotransmission and a reduction in excitatory neurotransmission. This mechanism of action is similar to that of vigabatrin, the parent compound of N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in GABA levels, a reduction in seizures, a reduction in anxiety-like behavior, and a reduction in drug-seeking behavior. Furthermore, N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to have a favorable safety profile, with no evidence of toxicity or adverse effects in animal studies.

实验室实验的优点和局限性

One advantage of using N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise control over the levels of GABA in the brain and reduces the risk of off-target effects. However, one limitation of using N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

未来方向

There are several future directions for research on N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide. One direction is to investigate its potential as a treatment for other neurological disorders, such as depression and schizophrenia. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to elucidate the long-term effects of N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide on brain function and behavior.

合成方法

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of N-Boc-3-hydroxymethylpiperidine and cyclohex-3-en-1-ylmethanol in the presence of a base, followed by deprotection of the Boc group with TFA. The final product is obtained through recrystallization from ethanol. This synthesis method has been optimized to produce high yields of pure N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide.

科学研究应用

N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and anxiety. In preclinical studies, N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, leading to a reduction in seizures and anxiety-like behavior. Furthermore, N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.

属性

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-11-13-7-4-8-16(10-13)14(18)15-9-12-5-2-1-3-6-12/h1-2,12-13,17H,3-11H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTCLWRTHJXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2CCC=CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。